4-(Methylamino)butan-1-ol
Overview
Description
4-(Methylamino)butan-1-ol is an organic compound with the molecular formula C5H13NO. It is a colorless or slightly yellow liquid that is commonly used as a solvent and intermediate in various chemical reactions. The compound is known for its applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Methylamino)butan-1-ol can be synthesized through several methods. One common method involves the reaction of 4-chlorobutan-1-ol with methylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the substitution of the chlorine atom with the methylamino group.
Another method involves the reduction of 4-(methylamino)butan-1-one using a reducing agent such as sodium borohydride. This reaction is carried out in an appropriate solvent, such as ethanol, under controlled temperature conditions.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Methylamino)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-(methylamino)butan-1-one using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form 4-(methylamino)butane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. For example, reacting with acyl chlorides can form esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: 4-(Methylamino)butan-1-one.
Reduction: 4-(Methylamino)butane.
Substitution: Various esters depending on the acyl chloride used.
Scientific Research Applications
4-(Methylamino)butan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Utilized in the development of pharmaceutical compounds, particularly those targeting neurological conditions.
Industry: Acts as a solvent and emulsifying agent in the production of coatings, inks, and dyes.
Mechanism of Action
The mechanism of action of 4-(Methylamino)butan-1-ol involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of active metabolites. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-butanol: Similar structure but with an amino group instead of a methylamino group.
4-(Methylamino)butan-2-ol: Similar structure but with the hydroxyl group on the second carbon.
4-(Dimethylamino)butan-1-ol: Similar structure but with a dimethylamino group instead of a methylamino group.
Uniqueness
4-(Methylamino)butan-1-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its ability to act as both a nucleophile and an electrophile makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-(methylamino)butan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-6-4-2-3-5-7/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKSSENEKWOVKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431413 | |
Record name | 4-(Methylamino)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42042-68-2 | |
Record name | 4-(Methylamino)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(methylamino)butan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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